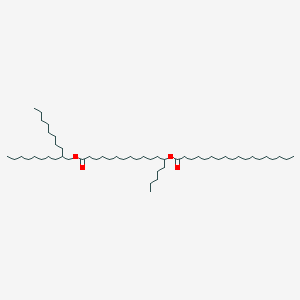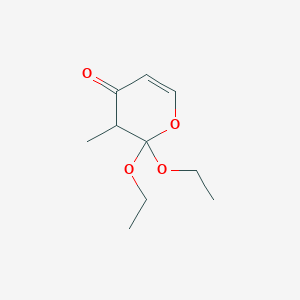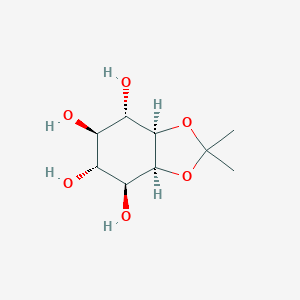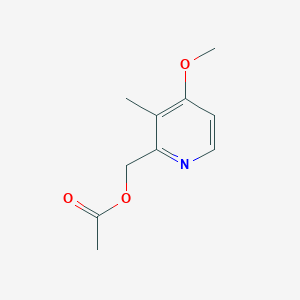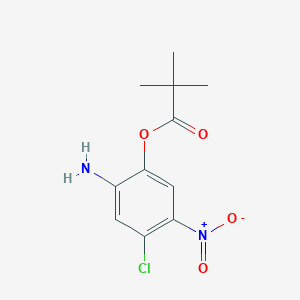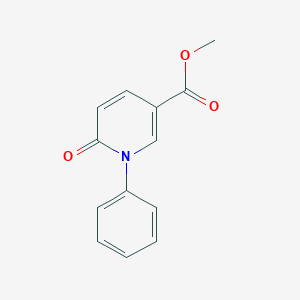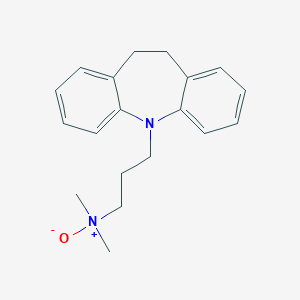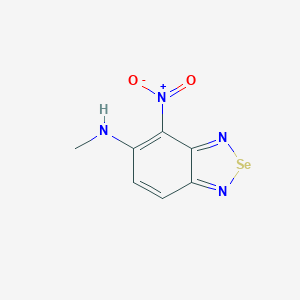
5-Methylamino-4-nitro-2,1,3-benzoselenadiazole
説明
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions, including nitration, reduction, and cyclization processes. For example, the one-pot synthesis approach has been utilized to produce trisubstituted imidazoles, showcasing a method that might be adaptable for synthesizing 5-Methylamino-4-nitro-2,1,3-benzoselenadiazole by modifying the starting materials or reaction conditions (Yugandar et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Methylamino-4-nitro-2,1,3-benzoselenadiazole often features intricate arrangements of atoms and bonds, resulting in distinct physical and chemical properties. For instance, studies on nitrobenzene derivatives reveal complex hydrogen-bonded structures, which could be indicative of the structural characteristics of 5-Methylamino-4-nitro-2,1,3-benzoselenadiazole (Portilla et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include reactions with nucleophiles, electrophiles, and various reagents that can modify the chemical structure, leading to a wide range of derivatives with different properties. The reactivity of these compounds can be significantly influenced by their nitro and amino groups, as seen in the transformations of nitroimidazoles (Dalinger et al., 2010).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, closely related to 5-Methylamino-4-nitro-2,1,3-benzoselenadiazole, include solubility, melting points, and crystalline structures. These properties are crucial for determining the compound's applications and behavior in different environments (Gowda et al., 2009).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interaction with other chemicals define the compound's potential for use in synthesis, materials science, and potentially pharmacological applications. The introduction of the nitro group, in particular, can significantly alter the electronic characteristics of the molecule, affecting its chemical behavior and reactivity (Tian et al., 1993).
科学的研究の応用
Antimicrobial Activity : A study by Bella et al. (2010) on 4-amino-2,1,3-benzoselenadiazole, a related compound, showed potential antimicrobial activity. This was achieved using the Gould-Jacobs reaction for synthesis (Bella, Schultz, Milata, Konarikova, & Breza, 2010).
Synthesis Methods : Tian, Grivas, and Olsson (1993) demonstrated a novel method for synthesizing fluoronitro-o-phenylenediamines and o-nitrophenols from 5-fluoro-2,1,3-benzoselenadiazoles with high yields (Tian, Grivas, & Olsson, 1993).
New Derivatives Synthesis : Elmaaty (2008) reported the first synthesis of selenadiazolo[3,4-i] Benzazepine derivatives by treating compounds with malononitrile, ethyl cyanoacetate, and cyanoacetamide (Elmaaty, 2008).
Antibacterial Activity : Hadj-esfandiari et al. (2007) found that new 5-nitroimidazole analogues, including those similar to 5-Methylamino-4-nitro-2,1,3-benzoselenadiazole, exhibited remarkable antibacterial activity against a broad spectrum of bacteria (Hadj-esfandiari, Navidpour, Shadnia, Amini, Samadi, Faramarzi, & Shafiee, 2007).
Corrosion Inhibition : Aramaki et al. (1991) studied 5-substituted benzotriazoles, which are structurally similar to 5-Methylamino-4-nitro-2,1,3-benzoselenadiazole, and found them effective in inhibiting copper corrosion in sulphate solutions (Aramaki, Kiuchi, Sumiyoshi, & Nishihara, 1991).
Spectroscopic Studies : Neidlein and Knecht (1987) conducted spectroscopic studies on methyl-substituted 2,1,3-benzothiadiazoles and 2,1,3-benzoselenadiazoles, including those with selenium dioxide (Neidlein & Knecht, 1987).
Electric Dipole Moments : Tobiason et al. (1973) explored the electric dipole moments in 2,1,3-benzodiazoles and found increased mesomeric charge transfer from oxygen to selenium structures, which includes 2,1,3-benzoselenadiazole derivatives (Tobiason, Huestis, Chandler, Pedersen, & Peters, 1973).
Broad Spectrum Antimicrobial Activity : Raether and Hänel (2003) discussed nitroheterocyclic drugs, similar in structure to 5-Methylamino-4-nitro-2,1,3-benzoselenadiazole, showing broad-spectrum activity against various infections (Raether & Hänel, 2003).
特性
IUPAC Name |
N-methyl-4-nitro-2,1,3-benzoselenadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2Se/c1-8-5-3-2-4-6(10-14-9-4)7(5)11(12)13/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZURXRHVHICQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=N[Se]N=C2C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545008 | |
| Record name | N-Methyl-4-nitro-2,1,3-benzoselenadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylamino-4-nitro-2,1,3-benzoselenadiazole | |
CAS RN |
107095-01-2 | |
| Record name | N-Methyl-4-nitro-2,1,3-benzoselenadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




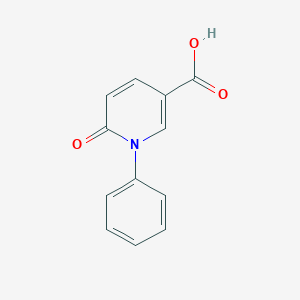

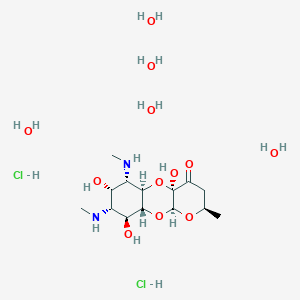
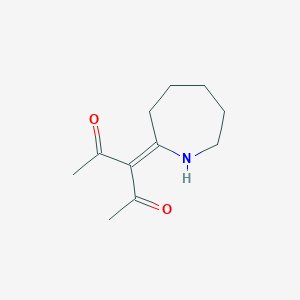
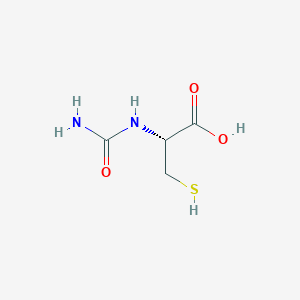
![N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine](/img/structure/B17263.png)
